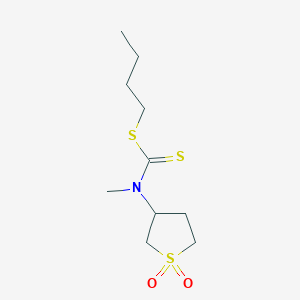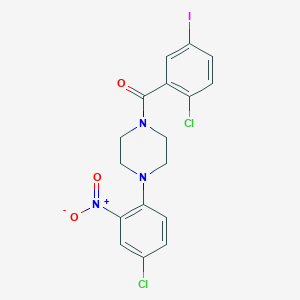![molecular formula C31H31N3O2 B3926756 N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3926756.png)
N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been studied for its potential applications in the field of pharmacology. Specifically, it has been investigated for its ability to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. These receptors are involved in the regulation of mood, motivation, and cognition, and are targets for the treatment of psychiatric disorders such as depression, schizophrenia, and addiction.
Wirkmechanismus
N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual activity results in a complex pharmacological profile that may have therapeutic potential for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine and serotonin systems in the brain, resulting in changes in behavior and cognition. Specifically, this compound has been shown to increase dopamine and serotonin release in certain brain regions, as well as to enhance the activity of certain neural circuits involved in reward processing and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for use in laboratory experiments, including its selective activity at the dopamine D2 and serotonin 5-HT2A receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including its complex pharmacological profile, which may make it difficult to interpret experimental results, and its limited availability and high cost.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. One area of interest is the development of more selective and potent analogs of this compound that could be used as tools for studying the dopamine and serotonin systems in the brain. Another potential direction is the investigation of the therapeutic potential of this compound for the treatment of psychiatric disorders such as depression, schizophrenia, and addiction. Finally, further studies are needed to elucidate the mechanisms underlying the complex pharmacological profile of this compound and to better understand its effects on behavior and cognition.
Eigenschaften
IUPAC Name |
N-(4-phenylmethoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O2/c35-31(32-28-15-17-30(18-16-28)36-24-26-7-3-1-4-8-26)27-13-11-25(12-14-27)23-33-19-21-34(22-20-33)29-9-5-2-6-10-29/h1-18H,19-24H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQCJZSBSBCBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3926673.png)
![2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3926676.png)
![1,4-bis[(5-chloro-2-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B3926678.png)
![3,4,5-trimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926683.png)

![3-(1,3-benzothiazol-2-ylthio)-1-[4-(1-piperidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3926688.png)
![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)propanamide](/img/structure/B3926695.png)

![N-(3-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3926703.png)

![2-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926734.png)

![4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B3926746.png)
![3,5-dichloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3926752.png)